Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) classified as a diarylpyrimidine (DAPY) derivative. [, , , , , , , , , , ] It is highly potent against both wild-type and drug-resistant strains of HIV-1. [, , , , , , ] Rilpivirine plays a crucial role in scientific research as a tool for studying HIV-1 reverse transcriptase and as a potential therapeutic agent for HIV-1 infection. [, , , , , , , , , ]
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of human immunodeficiency virus (HIV) infection. It functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Rilpivirine is marketed under various brand names, including Edurant, and is often combined with other antiretroviral medications to enhance therapeutic efficacy.
Rilpivirine was developed by Tibotec Pharmaceuticals and received approval from the United States Food and Drug Administration in 2011 for use in HIV treatment. It is synthesized through various chemical processes that optimize yield and efficiency while minimizing environmental impact.
Rilpivirine belongs to the class of medications known as non-nucleoside reverse transcriptase inhibitors. This class is characterized by its mechanism of action, which differs from nucleoside analogs that mimic the building blocks of DNA.
The synthesis of rilpivirine has undergone significant optimization over the years. Recent methods focus on microwave-assisted synthesis, which enhances reaction efficiency and reduces reaction time. The synthesis can be broadly divided into several key steps:
Rilpivirine's molecular formula is C22H18N4O2, and its structure features a pyrimidine ring connected to a phenyl group with various substituents that enhance its activity against HIV. The compound's stereochemistry is critical for its biological activity.
The synthesis of rilpivirine involves several key chemical reactions:
The use of microwave-assisted synthesis not only shortens reaction times but also improves selectivity and yield, making it more suitable for industrial applications compared to traditional methods .
Rilpivirine acts by binding to the reverse transcriptase enzyme, inhibiting its ability to convert viral RNA into DNA—a critical step in the HIV replication cycle. By preventing this conversion, rilpivirine effectively reduces viral load in patients.
The synthetic pathway for rilpivirine (C~22~H~18~N~6~) has undergone substantial optimization since its initial development, primarily addressing challenges related to yield, toxicity, and industrial scalability. Early routes relied heavily on Heck coupling reactions for synthesizing key intermediates. The original synthesis of intermediate (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate 2) utilized palladium acetate ($67/g) and tri-O-methylphenylphosphine ($8/g) under inert conditions, achieving a 77% yield but generating environmental concerns due to palladium residues [1] [3]. This method was followed by dehydration using phosphorus oxychloride (POCl~3~), a corrosive and toxic reagent posing handling and waste disposal challenges [1].
A significant advancement emerged with alternative approaches to Intermediate 2 synthesis, notably replacing expensive palladium acetate with more economical palladium on carbon (Pd/C) catalysts. While this modification reduced catalyst costs, it introduced acrylonitrile—a Class B organic toxicant with stringent regulatory controls—limiting its commercial viability [1] [5]. Concurrently, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 3) evolved through multiple iterations. Early methods employing high-boiling-point solvents like dimethoxyethane (DME, boiling point: 85°C) or N-methylpyrrolidin-2-one (NMP, boiling point: 202°C) faced energy-intensive recovery challenges, while routes starting from expensive 1-(4-cyanophenyl)guanidine (58.5% yield) were economically impractical for industrial scale-up [1] [3].
Table 1: Evolution of Key Intermediate Synthesis
Intermediate | Initial Approach (Yield) | Advanced Approach (Yield) | Key Improvement |
---|---|---|---|
Intermediate 2 | Pd(OAc)~2~/ligand, acrylamide (77%) | Pd/C, acrylonitrile alternatives (64.5%) | Lower catalyst cost |
Intermediate 3 | DME solvent (47%) | Solvent-free fusion (62%) | Elimination of solvent recovery |
Rilpivirine | Acetonitrile reflux, 69h (68.6%) | Microwave, NMP, 90min (75%) | Time reduction & yield increase |
Later innovations focused on holistic process efficiency. The six-step optimized route demonstrated in 2021 achieved an overall yield of 21%, surpassing the original 18.5% yield. This was attributed to refined reaction conditions for Intermediate 3, where fusion techniques between 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile replaced solvent-mediated steps, increasing yield from 52% to 62% compared to patent routes [1] [3] [5].
Patent-protected routes for rilpivirine synthesis emphasize specialized reagents and controlled conditions to ensure purity and crystallinity, often at the expense of complexity and cost. The patent WO2020084142A1 exemplifies this approach, employing amine-protecting groups (e.g., alkyloxycarbonyl, aryl sulfonyl) during pyrimidine coupling to minimize side reactions. This method further isolates rilpivirine as specific acid addition salts (e.g., hydrochloride, methanesulfonate) using non-polar solvents like dichloromethane or toluene to enhance crystalline purity [2]. While effective for purity control, these steps introduce additional deprotection and purification operations, increasing process complexity.
In contrast, novel academic routes prioritize green chemistry principles and cost-effectiveness. A landmark study eliminated acrylonitrile entirely from Intermediate 2 synthesis, substituting it with less toxic acrylamide followed by dehydration—a critical mitigation of toxicity and regulatory hurdles [1] [3]. For Intermediate 3, solvent-free fusion techniques between 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile at elevated temperatures (180–220°C) bypassed the need for DME or NMP, simultaneously avoiding malodorous methanethiol byproduct generation inherent in earlier chlorination steps [5]. This method achieved a 62% yield for Intermediate 3, significantly higher than the 47–52% yields in patent-described solvent-based routes [1] [5].
Table 2: Patent vs. Novel Route Comparison
Parameter | Patent Routes (e.g., WO2020084142A1) | Novel Routes (BMC Chemistry 2021) |
---|---|---|
Intermediate 2 | Relies on Pd-catalyzed Heck coupling | Uses acrylamide → dehydration; avoids toxicants |
Intermediate 3 | Solvent-mediated nucleophilic substitution | Solvent-free fusion; higher yield (62%) |
Solvents | DME, NMP, dichloromethane | Water, ethanol, low-boiling acetonitrile |
Toxicity Focus | Limited; focuses on purity | Explicit avoidance of acrylonitrile, methanethiol |
Purity Control | Salt formation in non-polar solvents | Crystallization from ethanol/water |
Furthermore, chlorination optimization using POCl~3~ under reflux in novel routes reduced isomerization byproducts compared to patent methods requiring repeated POCl~3~ applications (Scheme 5), enhancing E-isomer selectivity crucial for antiviral activity [1] [5].
Microwave irradiation has revolutionized the final coupling step in rilpivirine synthesis, dramatically accelerating reaction kinetics and improving regioselectivity. Traditional thermal coupling between Intermediate 2 and Intermediate 3 required prolonged heating (69 hours) in acetonitrile under reflux, yielding 68.6% rilpivirine with detectable levels of the inactive cis-isomer (0.7%) [1] [3]. Microwave-promoted coupling condensed this step to 90 minutes—a 46-fold reduction in time—while increasing yield to 75% in NMP at 100°C [1] [7]. This technique leverages rapid, uniform superheating of polar intermediates, facilitating nucleophilic substitution without thermal degradation.
Solvent screening under microwave conditions revealed critical performance variations. While dioxane failed to promote the reaction (0% yield), acetonitrile and NMP delivered 40% and 43% yields respectively within 60 minutes at 100°C [7]. Extending irradiation time to 90 minutes in NMP further boosted yield to 75%, approaching the theoretical maximum by minimizing competing hydrolysis or isomerization pathways [1] [7]. The microwave approach also enhanced energy efficiency, reducing cumulative energy consumption by 85% compared to reflux methods, a significant advance toward sustainable manufacturing [1] [3].
Table 3: Microwave vs. Thermal Coupling Performance
Condition | Thermal (Reflux) | Microwave (100°C) |
---|---|---|
Reaction Time | 69 hours | 90 minutes |
Optimal Solvent | Acetonitrile | NMP |
Yield | 68.6% | 75% |
cis-Isomer | 0.7% | Not detected |
Energy Input | High (reflux) | Low (focused irradiation) |
Beyond the final step, microwave assistance has potential applicability in intermediate synthesis. Preliminary studies on the fusion reaction for Intermediate 3 suggest 30–50% time reductions are achievable, though yields remain comparable to thermal methods [3]. The non-thermal effects of microwaves, including accelerated molecular rotation and dipole alignment, may further suppress solvent-dependent side reactions, making this technology a cornerstone for future rilpivirine process intensification [1] [7].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3